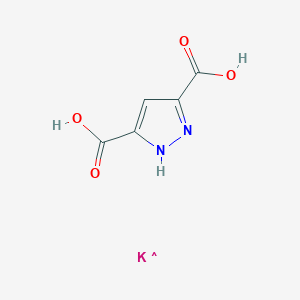1H-pyrazole-3,5-dicarboxylic acid potassium
CAS No.:
Cat. No.: VC15735474
Molecular Formula: C5H4KN2O4
Molecular Weight: 195.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H4KN2O4 |
|---|---|
| Molecular Weight | 195.19 g/mol |
| Standard InChI | InChI=1S/C5H4N2O4.K/c8-4(9)2-1-3(5(10)11)7-6-2;/h1H,(H,6,7)(H,8,9)(H,10,11); |
| Standard InChI Key | DFKQESVVCRWUSS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NN=C1C(=O)O)C(=O)O.[K] |
Introduction
Chemical Identification and Nomenclature
Systematic Nomenclature and Molecular Composition
The compound is systematically named 1H-pyrazole-3,5-dicarboxylic acid potassium, reflecting its pyrazole backbone substituted with carboxylic acid groups at positions 3 and 5, and a potassium counterion. Its molecular formula, C₅H₄KN₂O₄, comprises five carbon atoms, four hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one potassium atom . The parent compound, pyrazole-3,5-dicarboxylic acid monohydrate (CID 76559), loses a proton from one of its carboxylic acid groups to form the potassium salt .
Structural Descriptors and Identifiers
Key identifiers include:
The SMILES notation highlights the pyrazole ring (C1=C(NN=C1)) with two carboxylate groups (C(=O)O) and a potassium ion .
Synthesis and Reaction Conditions
Synthetic Routes
The monopotassium salt is synthesized via neutralization of pyrazole-3,5-dicarboxylic acid with potassium hydroxide. A documented method involves reacting the acid in tetrahydrofuran (THF) and diethyl ether at temperatures ranging from -78°C to 20°C, yielding 60% of the product . The reaction equation can be represented as:
Optimization and Yield
The use of THF as a solvent enhances solubility, while low temperatures (-78°C) minimize side reactions. The yield of 60% suggests opportunities for optimization, such as varying stoichiometry or purification techniques.
Structural Characteristics
Molecular Geometry
The pyrazole ring adopts a planar configuration, with carboxylic acid groups at positions 3 and 5. Deprotonation of one carboxylic acid group results in a carboxylate anion (COO⁻), balanced by a potassium cation . X-ray crystallography of related compounds reveals that the potassium ion coordinates with oxygen atoms from carboxylate groups, forming a distorted octahedral geometry .
Spectroscopic Data
While direct spectroscopic data for the potassium salt is limited, the parent acid (CAS 3112-31-0) exhibits:
-
IR Spectrum: Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (O-H stretch of carboxylic acid) .
-
¹H NMR (D₂O): Peaks at δ 7.8 ppm (pyrazole ring protons) and δ 12.5 ppm (carboxylic acid protons) .
Physicochemical Properties
Thermal Stability
The parent acid (pyrazole-3,5-dicarboxylic acid) decomposes at 292–295°C , while the potassium salt likely exhibits higher thermal stability due to ionic interactions.
| Property | Value (Parent Acid) | Value (Potassium Salt) |
|---|---|---|
| Molecular Weight (g/mol) | 174.11 | 195.19 |
| Melting Point (°C) | 292–295 | Not reported |
| Density (g/cm³) | 1.814 | Not reported |
Solubility
The potassium salt is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , whereas the parent acid has limited solubility in water .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The compound’s bifunctional carboxylate groups enable it to act as a linker in MOFs. For example, it coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) to form porous structures with applications in gas storage and catalysis .
Coordination Polymers
In a 2008 study, the potassium salt was used to synthesize iron(III) complexes exhibiting spin-crossover behavior, relevant to molecular electronics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume